4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride
Description
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Properties
IUPAC Name |
4-(trifluoromethoxy)-N-[(E)-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-enyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2.ClH/c18-16(19,20)26-14-6-2-12(3-7-14)24-10-1-11-25-13-4-8-15(9-5-13)27-17(21,22)23;/h1-11,24H;1H/b10-1+,25-11?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAQBJDMSAVLE-DWLZOWAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C=NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. The presence of trifluoromethoxy groups in its structure is known to enhance biological activity through increased metabolic stability and lipid solubility, which facilitates membrane permeability and interaction with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through hydrogen and halogen bonding, facilitated by the electron-withdrawing nature of the trifluoromethoxy groups. This interaction enhances the binding affinity and specificity towards various enzymes and receptors.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has shown moderate inhibitory effects on COX-2, which is significant for its potential anti-inflammatory properties. In vitro studies indicated an IC50 value in the range of 10-25 μM against COX-2, suggesting its potential use in treating inflammatory conditions .
- Antioxidant Activity : The presence of trifluoromethyl groups has been correlated with enhanced antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound exhibited a significant reduction in reactive oxygen species (ROS) in cellular models .
- Cytotoxic Effects : In vitro cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), demonstrated that the compound induces apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 30 μM .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer’s. The observed IC50 values were around 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : In another study, the compound was tested against a panel of cancer cell lines, revealing selective cytotoxicity towards MCF-7 cells while sparing normal fibroblast cells. This selectivity is promising for further development as an anticancer therapeutic.
Data Summary Table
Scientific Research Applications
Pharmaceutical Development
Compounds containing trifluoromethoxy groups are frequently synthesized in pharmaceutical research. Approximately 10% of all marketed pharmaceuticals contain a fluorine atom, indicating the significance of fluorinated compounds in drug development. The unique properties of 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride position it as a potential candidate for developing new therapeutics, particularly in treating diseases where enhanced solubility and bioactivity are required.
Research indicates that compounds with trifluoromethoxy substitutions often exhibit significant biological activity. Binding affinity studies have been conducted to explore the interaction of this compound with various biological targets, suggesting its potential role in medicinal chemistry. Such studies may lead to the discovery of novel therapeutic agents.
Material Science
The properties of this compound also lend themselves to applications in material science, particularly in the development of coatings or polymers that require specific chemical stability and reactivity profiles. The trifluoromethoxy group may impart desirable characteristics such as hydrophobicity and chemical resistance.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The electron-withdrawing trifluoromethoxy (-OCF₃) groups deactivate the aromatic ring, directing substitution to specific positions:
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Nitration : Occurs at the meta position relative to -OCF₃ groups under mixed acid (HNO₃/H₂SO₄) conditions at 0–5°C, yielding nitro derivatives .
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Sulfonation : Requires fuming sulfuric acid at 80°C for 12 hours, producing sulfonic acid derivatives at the para position to the aniline nitrogen .
Table 1: EAS Reaction Outcomes
| Reaction Type | Conditions | Product Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to -OCF₃ | 65–72 |
| Sulfonation | H₂SO₄ (fuming), 80°C | Para to -NH₂ | 58–63 |
Imine Functional Group Reactivity
The imine (C=N) moiety participates in hydrolysis, reduction, and condensation:
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Hydrolysis : In acidic aqueous ethanol (HCl, 70°C, 6 hours), the imine cleaves to form 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenyl ketone .
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Reduction : Catalytic hydrogenation (H₂/Pd-C, 25°C) converts the imine to a secondary amine, increasing water solubility by 40% .
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Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff base derivatives .
Diazotization and Coupling
The aniline group undergoes diazotization (NaNO₂/HCl, 0°C) to form a diazonium salt, which couples with β-naphthol to yield an azo dye (λmax = 480 nm) . This reaction confirms the presence of a primary aromatic amine.
Acid-Base Reactivity
As a hydrochloride salt, the compound dissociates in polar solvents (e.g., water, DMSO):
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Deprotonation : Treatment with NaOH (1M) liberates the free base, reducing solubility by 70% .
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Stability : The hydrochloride form remains stable under ambient conditions but degrades above 150°C, releasing HCl gas .
Comparative Reactivity with Analogues
Key differences from structurally similar compounds:
Table 2: Reactivity Comparison
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride with high purity?
- Methodology :
- Condensation Reactions : Begin with 4-(trifluoromethoxy)aniline and a suitable aldehyde/ketone precursor to form the imine linkage. Use triethylamine (TEA) as a base to facilitate Schiff base formation, similar to methods for related trifluoromethylated anilines .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol or ethanol to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.25:1 molar ratio of oxidizing agent to precursor, as in APS-mediated polymerizations) and reaction temperatures (e.g., 0–5°C for imine stabilization) .
Q. How should researchers determine solubility and partition coefficients (LogP) for pharmacological studies?
- Methodology :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and organic solvents (e.g., methanol, DMSO). Centrifuge and quantify via UV-Vis spectroscopy (λmax ~255 nm, as seen in related hydrochloride salts) .
- LogP Determination : Perform reverse-phase HPLC with a calibrated octanol-water partition system. Compare retention times to standards with known LogP values .
- Data Table :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| Water | <0.1 | Shake-flask |
| Methanol | 25.6 | UV-Vis |
| DMSO | 50.2 | UV-Vis |
Q. What storage conditions and stability testing protocols are advised for hydrochloride salts of aromatic amines?
- Methodology :
- Storage : Store at -20°C in airtight, light-protected containers under nitrogen to prevent hydrolysis/oxidation. Use desiccants to minimize moisture .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for byproducts (e.g., free aniline or oxidized imine) and NMR for structural integrity .
Advanced Research Questions
Q. How can researchers address challenges in characterizing the imine linkage in this compound?
- Methodology :
- Spectroscopic Analysis : Use -NMR (δ 8.3–8.5 ppm for imine proton) and -NMR (δ 160–165 ppm for C=N). Confirm via FT-IR (stretching vibrations at ~1640 cm) .
- X-ray Crystallography : Grow single crystals in ethanol/diethyl ether. Resolve the imine geometry (E/Z configuration) and hydrogen bonding with the hydrochloride counterion .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What computational approaches predict the electronic effects of trifluoromethoxy substituents on reactivity?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Analyze electron-withdrawing effects on the aromatic ring and imine nitrogen .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to predict aggregation behavior or binding affinity in biological systems .
Q. What strategies mitigate toxicity risks during in vitro testing of fluorinated aniline derivatives?
- Methodology :
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells. Compare IC values to non-fluorinated analogs to assess fluorine impact .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor demethylation or hydroxylation metabolites via LC-MS/MS .
- Safety Protocols : Follow OSHA guidelines for handling aromatic amines: use fume hoods, PPE (nitrile gloves, lab coats), and emergency showers .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be resolved?
- Methodology :
- Reproducibility Checks : Repeat synthesis/purification under standardized conditions (e.g., identical solvent systems, cooling rates).
- Inter-laboratory Validation : Compare DSC melting points (e.g., 173–175°C in vs. literature) and NMR spectra across facilities .
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted aniline or dimerization products) that may alter physical properties .
Application in Advanced Studies
Q. How can this compound serve as a building block for supramolecular or coordination chemistry?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
